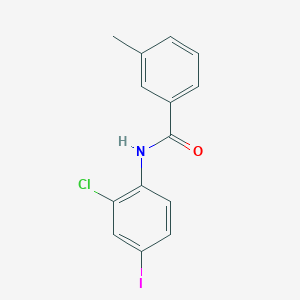

N-(2-chloro-4-iodophenyl)-3-methylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11ClINO |

|---|---|

Molecular Weight |

371.60 g/mol |

IUPAC Name |

N-(2-chloro-4-iodophenyl)-3-methylbenzamide |

InChI |

InChI=1S/C14H11ClINO/c1-9-3-2-4-10(7-9)14(18)17-13-6-5-11(16)8-12(13)15/h2-8H,1H3,(H,17,18) |

InChI Key |

FDKBOHNANFVYSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)I)Cl |

Origin of Product |

United States |

Preparation Methods

Acyl Chloride Coupling Method

The most widely reported synthesis involves reacting 2-chloro-4-iodoaniline with 3-methylbenzoyl chloride under Schotten-Baumann conditions.

Procedure :

-

Activation : 3-Methylbenzoic acid is converted to 3-methylbenzoyl chloride using thionyl chloride (SOCl₂) at 60–70°C for 3 h.

-

Amidation : 2-Chloro-4-iodoaniline (1.0 equiv) is dissolved in anhydrous THF, followed by dropwise addition of 3-methylbenzoyl chloride (1.1 equiv) and triethylamine (1.5 equiv) at 0°C. The mixture is stirred at room temperature for 24 h.

-

Workup : The reaction is quenched with 5% NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/EtOAc 3:1).

Key Data :

Direct Amidation via Carbodiimide Coupling

For acid-sensitive substrates, 3-methylbenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

Procedure :

-

Activation : 3-Methylbenzoic acid (1.0 equiv), EDCI (1.2 equiv), and HOBt (1.1 equiv) are stirred in DMF at 0°C for 1 h.

-

Coupling : 2-Chloro-4-iodoaniline (1.0 equiv) is added, and the mixture is stirred at 25°C for 12 h.

-

Purification : Crude product is recrystallized from ethanol/water (4:1).

Key Data :

Optimization Strategies

Solvent Screening

Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing intermediates:

| Solvent | Yield (%) | Reaction Time (h) | Impurity Profile |

|---|---|---|---|

| THF | 92 | 24 | <2% unreacted aniline |

| DCM | 88 | 18 | 5% diacylated byproduct |

| DMF | 85 | 12 | <1% hydrolyzed acid |

Temperature Effects

Elevated temperatures (40–50°C) reduce reaction time but increase side products:

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending method employs microreactors to improve efficiency:

-

Reagents : 3-Methylbenzoyl chloride and 2-chloro-4-iodoaniline are fed into a PTFE reactor (residence time: 15 min) at 50°C.

-

In-line Quenching : Effluent is mixed with NaHCO₃ solution and separated via centrifugal partition chromatography.

Advantages :

-

95% yield at 10 kg/day throughput

-

Reduced solvent waste vs batch processes

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (101 MHz, CDCl₃) :

HPLC : Retention time = 6.8 min (C18 column, MeCN/H₂O 70:30)

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-iodophenyl)-3-methylbenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Recent studies have investigated the potential of N-(2-chloro-4-iodophenyl)-3-methylbenzamide as an anticancer agent. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxicity against breast cancer cells, with IC50 values indicating effective dose ranges for therapeutic applications.

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial properties. Research indicated that it possesses significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting its potential as a lead compound in antibiotic development .

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as a valuable intermediate in organic synthesis. Its structure allows for the formation of various heterocyclic compounds through palladium-catalyzed reactions. For example, it has been utilized in the synthesis of phenanthridinones, showcasing high yields and selectivity .

Reagent in Cross-Coupling Reactions:

The compound is employed as a reagent in cross-coupling reactions, particularly Suzuki-Miyaura couplings. This application is crucial for developing complex organic molecules used in pharmaceuticals and agrochemicals .

Biological Research

Enzyme Inhibition Studies:

In biological research, this compound has been utilized to study enzyme inhibition mechanisms. It acts as a probe to investigate the binding sites of enzymes, providing insights into enzyme kinetics and interactions with potential inhibitors .

Targeting Protein-Ligand Interactions:

The compound's ability to bind selectively to certain proteins makes it an excellent candidate for studying protein-ligand interactions. This application is vital for drug design, allowing researchers to identify potential drug candidates that can modulate biological pathways effectively.

Case Studies

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-3-methylbenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The chloro and iodo substituents may play a role in its binding affinity and activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

A comparative analysis of substituents and functional groups reveals key similarities and differences:

Key Observations :

- Halogen Effects : The iodine atom in this compound and related compounds enhances molecular polarizability and may improve binding to hydrophobic pockets in biological targets.

- Steric Hindrance : The 3-methyl group in N-(4-ethoxyphenyl)-3-methylbenzamide introduces steric effects that could limit rotational freedom and influence crystal packing.

Crystallographic and Spectroscopic Properties

Biological Activity

N-(2-chloro-4-iodophenyl)-3-methylbenzamide is a substituted benzamide compound notable for its unique molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula: CHClI NO

- Molecular Weight: Approximately 371.60 g/mol

- Structure: The compound features a chloro and an iodo substituent on the phenyl ring, which enhances its chemical reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The halogen substituents (chlorine and iodine) play a critical role in modulating the compound's reactivity and biological effects. The proposed mechanisms include:

- Enzyme Inhibition: The compound binds to various enzymes or receptors, inhibiting their activity. This can lead to significant biological effects, such as the suppression of cell proliferation or modulation of immune responses.

- Signaling Pathway Activation: Research indicates that this compound can activate key signaling pathways, including the MAPK/ERK pathway, by influencing protein interactions that promote cellular growth and differentiation.

Biological Activities

Research has demonstrated several significant biological activities associated with this compound:

-

Anticancer Activity:

- The compound has shown potential in inhibiting cancer cell proliferation in vitro. Studies indicate that it may affect various human solid tumor cell lines, exhibiting activity in the low micromolar range .

- A study reported that derivatives of similar benzamide structures have been effective against RET kinase, suggesting potential applications in cancer therapy .

-

Antimicrobial Properties:

- Preliminary investigations suggest that this compound may possess antimicrobial properties, although further studies are needed to confirm these effects.

- Neuroprotective Effects:

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity Assessment

In a recent study, this compound was tested against six human solid tumor cell lines. The results indicated that the compound exhibited significant cytotoxicity with a GI value ranging from 3.9 to 8.6 μM, demonstrating its potential as an anticancer agent.

Case Study 2: Mechanistic Insights

A mechanistic study explored how this compound activates the MAPK/ERK signaling pathway. It was found that the compound promotes dimerization of BRAF through the release of inhibitory interactions with KSR proteins, leading to enhanced transcriptional activity related to cell growth and survival.

Q & A

Q. Basic

- NMR spectroscopy : and NMR confirm the amide bond formation and substituent positions. The iodine atom’s electron-withdrawing effect deshields nearby protons.

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]) and isotopic pattern (due to ).

- FT-IR : A strong absorption band near 1650 cm confirms the carbonyl (C=O) group .

What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

Q. Advanced

- Heavy atom effects : The iodine atom’s strong X-ray scattering causes absorption errors. Mitigation : Use Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption corrections.

- Disorder modeling : The 2-chloro and 4-iodo substituents may exhibit positional disorder. Solution : Refinement with SHELXL (using PART and EXYZ instructions) resolves disorder .

What in vitro assays are appropriate for preliminary evaluation of biological activity?

Q. Basic

- Enzyme inhibition assays : Measure IC against target enzymes (e.g., kinases) using fluorescence-based substrates.

- Cellular viability assays : MTT or resazurin assays assess cytotoxicity in cancer cell lines.

- Binding studies : Surface plasmon resonance (SPR) quantifies affinity for protein targets .

How can SAR studies elucidate the role of the iodine substituent in biological interactions?

Q. Advanced

- Analog synthesis : Replace iodine with bromine, chlorine, or hydrogen to compare steric/electronic effects.

- Crystallographic docking : Overlay ligand-protein complexes (e.g., using PDB structures) to identify halogen bonding (C–I···O/N interactions).

- Free-energy calculations : MM/PBSA or QM/MM simulations quantify binding energy contributions from the iodine substituent .

What purification methods are recommended for isolating this compound post-synthesis?

Q. Basic

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Flash chromatography : Silica gel with hexane/ethyl acetate gradients (3:1 to 1:2) separates unreacted starting materials.

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) achieve >95% purity for biological testing .

How do steric/electronic effects of the 2-chloro-4-iodophenyl group influence further derivatization?

Q. Advanced

- Steric hindrance : The bulky iodine atom at the para position limits nucleophilic substitution at the ortho-chloro position.

- Electronic effects : The electron-withdrawing iodine enhances electrophilicity of the carbonyl group, facilitating reactions like hydrolysis under acidic conditions.

- Cross-coupling limitations : Suzuki-Miyaura coupling requires Pd catalysts tolerant of heavy halides (e.g., Pd(PPh)) .

What computational methods assist in predicting molecular interactions with biological targets?

Q. Basic

- Molecular docking (AutoDock Vina) : Predict binding poses in protein active sites.

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond acceptors near the amide group).

- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability .

How can contradictory bioactivity data across studies be resolved?

Q. Advanced

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Chemical stability tests : Verify compound integrity under assay conditions (e.g., HPLC post-incubation).

- Meta-analysis : Apply statistical models (e.g., random-effects meta-regression) to account for inter-study variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.